molecular formula C18H24N2O4 B7071335 N-[1-(4-methoxyphenyl)cyclopentyl]-2-(3-oxomorpholin-4-yl)acetamide

N-[1-(4-methoxyphenyl)cyclopentyl]-2-(3-oxomorpholin-4-yl)acetamide

Cat. No.: B7071335
M. Wt: 332.4 g/mol
InChI Key: MPTAMKLWITXHHX-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)cyclopentyl]-2-(3-oxomorpholin-4-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group attached to a methoxyphenyl ring and a morpholinyl acetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)cyclopentyl]-2-(3-oxomorpholin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-23-15-6-4-14(5-7-15)18(8-2-3-9-18)19-16(21)12-20-10-11-24-13-17(20)22/h4-7H,2-3,8-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTAMKLWITXHHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)NC(=O)CN3CCOCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)cyclopentyl]-2-(3-oxomorpholin-4-yl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as nickel, to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The use of sustainable and environmentally friendly catalysts is also a focus in industrial settings to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)cyclopentyl]-2-(3-oxomorpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the morpholinyl moiety can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohol derivatives, and substituted acetamides, which can be further utilized in various chemical syntheses .

Scientific Research Applications

N-[1-(4-methoxyphenyl)cyclopentyl]-2-(3-oxomorpholin-4-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)cyclopentyl]-2-(3-oxomorpholin-4-yl)acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Cyanophenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

N-[1-(4-methoxyphenyl)cyclopentyl]-2-(3-oxomorpholin-4-yl)acetamide stands out due to its unique combination of a cyclopentyl group and a morpholinyl acetamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

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